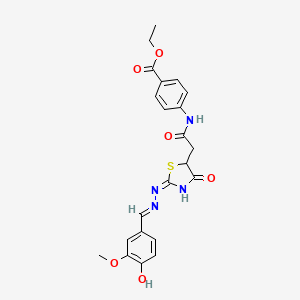![molecular formula C18H12ClN5S2 B603901 4-chlorophenyl [6-(1H-indol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide CAS No. 951955-88-7](/img/structure/B603901.png)
4-chlorophenyl [6-(1H-indol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chlorophenyl [6-(1H-indol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of an indole ring, a triazole ring, and a thiadiazole ring, which are known for their significant biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-chlorophenyl [6-(1H-indol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves multiple steps, starting with the preparation of the indole derivative. The indole derivative is then reacted with a triazole-thiadiazole precursor under specific conditions to form the final compound. The reaction typically requires the use of a solvent such as ethanol and a catalyst like piperidine . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
4-chlorophenyl [6-(1H-indol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile and catalysts such as piperidine. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-chlorophenyl [6-(1H-indol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of other complex molecules.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-chlorophenyl [6-(1H-indol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors and enzymes, leading to the modulation of various biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
4-chlorophenyl [6-(1H-indol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide can be compared with other similar compounds, such as:
Indole derivatives: These compounds share the indole ring structure and exhibit similar biological activities.
Triazole derivatives: These compounds contain the triazole ring and are known for their diverse biological activities.
Thiadiazole derivatives: These compounds have the thiadiazole ring and are studied for their potential therapeutic applications. The uniqueness of this compound lies in its combination of these three rings, which imparts a unique set of properties and activities.
Properties
CAS No. |
951955-88-7 |
|---|---|
Molecular Formula |
C18H12ClN5S2 |
Molecular Weight |
397.9g/mol |
IUPAC Name |
3-[(4-chlorophenyl)sulfanylmethyl]-6-(1H-indol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H12ClN5S2/c19-11-5-7-12(8-6-11)25-10-16-21-22-18-24(16)23-17(26-18)14-9-20-15-4-2-1-3-13(14)15/h1-9,20H,10H2 |
InChI Key |
RJDSMGLMQVGQFE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NN4C(=NN=C4S3)CSC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethylamine](/img/structure/B603818.png)
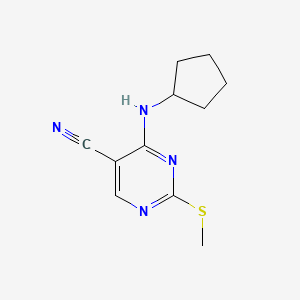
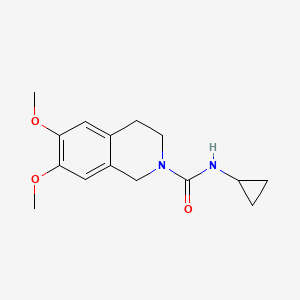
![4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-2-methylmorpholine](/img/structure/B603823.png)
![(Z)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-4-bromophenol](/img/structure/B603825.png)
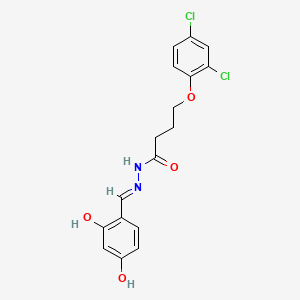
![N,N'-bis[(2-hydroxyphenyl)methylideneamino]hexanediamide](/img/structure/B603828.png)
![N'-{[(4-hydroxy-3-methoxyphenyl)methylidene]amino}-N-methylcarbamimidothioic acid](/img/structure/B603829.png)
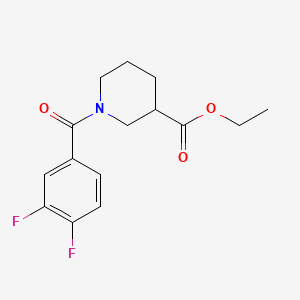
![2-ethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]nicotinamide](/img/structure/B603832.png)
![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B603835.png)

![2-bromo-6-methoxy-4-{[(3-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B603840.png)
